Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate
CAS No.: 111304-32-6
Cat. No.: VC17950566
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111304-32-6 |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
| Standard InChI | InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8- |
| Standard InChI Key | YOPMSDPIOQUWFE-WQLSENKSSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C |
| Canonical SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (C₁₃H₁₃NO₅) has a molecular weight of 263.24 g/mol. The compound’s structure comprises an ethyl ester group, a β-keto carbonyl, and a 3-nitrobenzylidene substituent. The Z-conformation of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the keto oxygen and the adjacent hydrogen atom .
Physical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Melting Point | 151–152°C (ethyl acetate/hexane) |
| Boiling Point | 387.5±32.0°C (Predicted) |
| Density | 1.296±0.06 g/cm³ |
| Solubility | Slightly soluble in chloroform, ethyl acetate |
| Appearance | White to off-white crystalline solid |
These properties are critical for its handling in laboratory and industrial settings. The low solubility in polar solvents necessitates the use of aprotic solvents for reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the nitroaromatic protons (δ 8.0–8.2 ppm, multiplet), and the keto carbonyl (δ 3.4 ppm, singlet). Infrared (IR) spectroscopy shows strong absorptions at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .
Synthesis and Optimization
The synthesis of ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate typically involves a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and ethyl acetoacetate.
Reaction Conditions
The optimized protocol includes:
-
Molar Ratio: 1:1 (aldehyde to β-keto ester)
-
Catalyst: Sodium methoxide (0.1 equiv)
-
Solvent: Isopropyl alcohol (reflux, 2 hours)
Side products, such as the E-isomer and unreacted starting materials, are minimized by maintaining anhydrous conditions and controlled temperature. Industrial-scale production often employs continuous-flow reactors to enhance efficiency .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to dihydropyridine derivatives, such as azelnidipine (a calcium channel blocker). In a representative synthesis, it condenses with imidinoacetate to form 3-(1-benzhydrylazetidin-3-yl)-5-ethyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a key antihypertensive intermediate .
Material Science
Its nitroaromatic structure lends utility in synthesizing photoactive polymers. For example, copolymerization with styrene yields materials with nonlinear optical (NLO) properties, applicable in photovoltaics .
Comparative Analysis with Structural Analogues
Substituent variations significantly alter physicochemical and biological profiles:
| Compound | R Group | Melting Point (°C) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Ethyl | 151–152 | 32–64 |
| Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Methyl | 142–144 | 64–128 |
| Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate | Ethyl | 163–165 | 16–32 |
The ethyl ester’s higher lipophilicity compared to the methyl analogue enhances cell penetration, explaining its superior bioactivity. Para-nitro substitution further improves antibacterial potency due to enhanced electron-withdrawing effects .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the ester group (e.g., isopropyl, tert-butyl) could optimize pharmacokinetic profiles.
-
Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and reduce systemic toxicity.
-
Green Chemistry Approaches: Developing solvent-free condensation methods using biocatalysts (e.g., lipases) could improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume